3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Introduction of the carboxylic acid group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a carboxylic acid group, typically through a carboxylation reaction.
Attachment of the tert-butyldimethylsilyl (TBDMS) group: The final step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl group, which is achieved through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS group is removed.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction can produce alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its stability and functionalizability enable the design of novel therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity.
Industry
In materials science, the compound can be used to synthesize new polymers or materials with unique properties. Its stability and structural features make it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug discovery, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(((Trimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(((Tert-butyldiphenylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-methanol
Uniqueness
The presence of the tert-butyldimethylsilyl group in 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications.
Properties
Molecular Formula |
C13H24O3Si |
---|---|
Molecular Weight |
256.41 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O3Si/c1-11(2,3)17(4,5)16-9-12-6-13(7-12,8-12)10(14)15/h6-9H2,1-5H3,(H,14,15) |
InChI Key |
FFNHMYWKBFDEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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